1-(3-Sulphonatopropyl)quinolinium
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Overview
Description
1-(3-Sulphonatopropyl)quinolinium is a quaternary ammonium compound with the molecular formula C12H13NO3S. It is known for its unique structure, which includes a quinoline ring attached to a sulphonatopropyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-(3-Sulphonatopropyl)quinolinium typically involves the reaction of quinoline with 1,3-propanesultone. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization or other suitable methods . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Sulphonatopropyl)quinolinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted quinolinium salts.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Sulphonatopropyl)quinolinium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Sulphonatopropyl)quinolinium involves its interaction with microbial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. This action is primarily due to its cationic nature, which allows it to interact with the negatively charged components of the cell membrane . Additionally, it may inhibit specific enzymes or pathways within the microbial cells, contributing to its antimicrobial effects.
Comparison with Similar Compounds
1-(3-Sulphonatopropyl)quinolinium can be compared with other quaternary ammonium compounds, such as:
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetylpyridinium chloride: Commonly used in mouthwashes and throat lozenges.
2-(Methylthio)-1-(3-sulphonatopropyl)quinolinium: Similar in structure but with a methylthio group, offering different antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to other quaternary ammonium compounds.
Properties
CAS No. |
4727-51-9 |
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Molecular Formula |
C12H13NO3S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
3-quinolin-1-ium-1-ylpropane-1-sulfonate |
InChI |
InChI=1S/C12H13NO3S/c14-17(15,16)10-4-9-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2 |
InChI Key |
CBTVLEZOOQHSOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
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